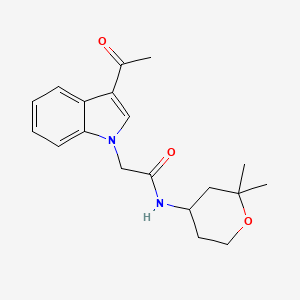![molecular formula C16H20ClN3O B12170418 6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B12170418.png)
6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chloro group at the 6th position of the indole ring, an ethylpyrrolidinylmethyl substituent at the nitrogen atom, and a carboxamide group at the 3rd position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Attachment of the Ethylpyrrolidinylmethyl Group: This step involves the alkylation of the nitrogen atom of the indole ring with 1-ethyl-2-pyrrolidinemethanol under basic conditions.
Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group to a carboxamide group using reagents such as carbonyldiimidazole or N,N’-dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyridazin-3-amine
- 6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine
Uniqueness
6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide is unique due to its specific indole core structure, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C16H20ClN3O |
|---|---|
Molecular Weight |
305.80 g/mol |
IUPAC Name |
6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C16H20ClN3O/c1-2-20-7-3-4-12(20)9-19-16(21)14-10-18-15-8-11(17)5-6-13(14)15/h5-6,8,10,12,18H,2-4,7,9H2,1H3,(H,19,21) |
InChI Key |
GZLXZPDWBSSNQV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CNC3=C2C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dimethyl-N-[3-(methylsulfanyl)phenyl]-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12170343.png)
![[1-({[3-(3-Hydroxy-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B12170349.png)
![N~3~-(2-chloro-7H-purin-6-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-beta-alaninamide](/img/structure/B12170356.png)
![N-[(2Z,5Z)-5-(4-chlorobenzylidene)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B12170363.png)
![1-benzyl-N-{2-[(methylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B12170373.png)
![N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide](/img/structure/B12170377.png)
![1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B12170385.png)



![2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide](/img/structure/B12170410.png)

![3,4-dihydro-2H-1,5-benzodioxepin-7-yl[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B12170426.png)
![N-(4-chlorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B12170434.png)
